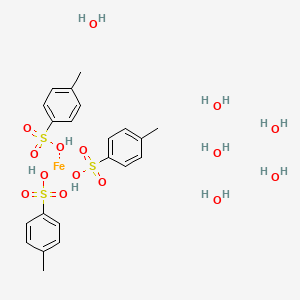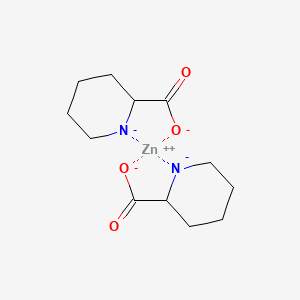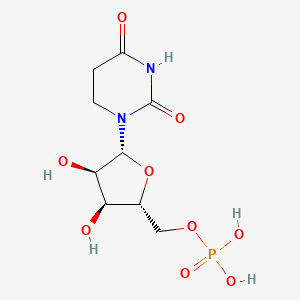
Iron(III) 4-methylbenzenesulfonate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) 4-methylbenzenesulfonate hexahydrate is a chemical compound with the formula C7H10FeO4S This compound is an orange crystalline solid that is soluble in water and is primarily used as an oxidizing agent and catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(III) 4-methylbenzenesulfonate hexahydrate can be synthesized by reacting 4-methylbenzenesulfonic acid with iron(III) hydroxide. The reaction typically involves dissolving both reactants in water, followed by evaporation and crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is subjected to controlled evaporation and crystallization processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III) 4-methylbenzenesulfonate hexahydrate primarily undergoes oxidation reactions due to its oxidizing properties. It can also participate in substitution reactions where the sulfonate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized, such as alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific substrates used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce various sulfonated organic compounds .
Wissenschaftliche Forschungsanwendungen
Iron(III) 4-methylbenzenesulfonate hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which iron(III) 4-methylbenzenesulfonate hexahydrate exerts its effects is primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons from organic substrates to itself, resulting in the oxidation of the substrates. This process involves the formation of iron(II) species and the subsequent regeneration of iron(III) through reaction with oxygen or other oxidants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) chloride hexahydrate: Another iron(III) compound used as an oxidizing agent and catalyst.
Iron(III) nitrate nonahydrate: Used in similar applications but has different solubility and reactivity properties.
Iron(III) sulfate hydrate: Commonly used in water treatment and as a coagulant.
Uniqueness
Iron(III) 4-methylbenzenesulfonate hexahydrate is unique due to its specific solubility in organic solvents and its ability to act as a catalyst in the polymerization of conductive polymers. Its structure allows for specific interactions with organic substrates, making it particularly useful in organic synthesis and electronic applications .
Eigenschaften
Molekularformel |
C21H36FeO15S3 |
|---|---|
Molekulargewicht |
680.5 g/mol |
IUPAC-Name |
iron;4-methylbenzenesulfonic acid;hexahydrate |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |
InChI-Schlüssel |
XPFWAQOANCMPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)





![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)


